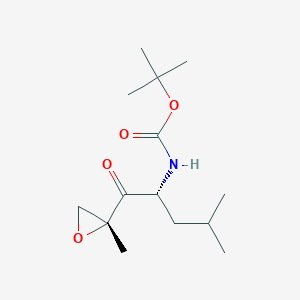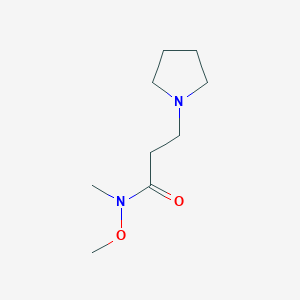![molecular formula C8H13ClO2S B1380240 {Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride CAS No. 1558973-42-4](/img/structure/B1380240.png)
{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride
Descripción general
Descripción
“{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride” is a chemical compound with the CAS Number: 1558973-42-4 . It has a molecular weight of 208.71 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI Code for “{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride” is 1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a predicted boiling point of 300.1±11.0 °C and a predicted density of 1.315±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
(Bondar' et al., 2001) explored the use of methanesulfonyl chloride in the synthesis of isoxazolyl-bicycloheptanes. They demonstrated that treating compounds with methanesulfonyl chloride in pyridine leads to dehydration and formation of bicycloheptane derivatives, indicating its utility in organic synthesis and compound modification.
Role in Structural Chemistry
The work by (Al-farhan et al., 2010) showcased the reaction of borneol with methanesulfonyl chloride, leading to the formation of a new sulfonyl derivative. The study highlighted the structural significance of methanesulfonyl chloride in generating derivatives with potential bioactivity, also supported by its interaction with tricycloheptane hydrocarbons (Vasin et al., 2012).
Potential in Material Science
In material science, (Bermeshev et al., 2019) discussed the potential use of bicycloheptane derivatives as fuel components in rocket engines, considering the favorable molar mass and density parameters compared to methane. This suggests the broader applicability of methanesulfonyl chloride in the field of aerospace engineering.
Contribution to Analytical Chemistry
In analytical chemistry, the study of the solvolytic reaction of methanesulfonyl chloride with various solvents by (Choi et al., 2000) highlighted its role in understanding reaction mechanisms and solvent effects, which is crucial for designing and interpreting chemical reactions.
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO2S/c9-12(10,11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQJPJLRGHXAOLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{Bicyclo[2.2.1]heptan-2-yl}methanesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-Bromo-5-iodoimidazo[2,1-b]thiazole](/img/structure/B1380168.png)


![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)



